![molecular formula C10H7N5 B2408109 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile CAS No. 478262-17-8](/img/structure/B2408109.png)

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

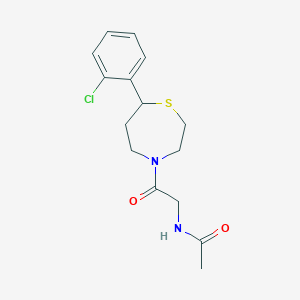

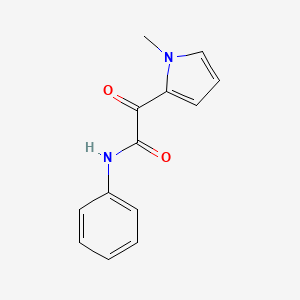

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is a chemical compound with the CAS Number: 478262-17-8 . It has a molecular weight of 197.2 and its IUPAC name is this compound . The compound is solid in physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which includes this compound, has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1H2,2H3, (H,13,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 197.2 and its IUPAC name is this compound .Scientific Research Applications

Antimicrobial and Antituberculosis Activity

5,7-Dimethylimidazo[1,2-a]pyrimidine derivatives have been explored for their antimicrobial properties. A study found that compounds in this class, specifically 5-substituted and 5,7-disubstituted variants, exhibited significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975), (Revanker et al., 1976). In another study, similar compounds displayed potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of imidazo[1,2-a]pyrimidines. For instance, new routes were developed for synthesizing azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis (Elmaati, 2002).

Anticancer and Antitumor Potential

The potential of imidazo[1,2-a]pyrimidine derivatives in anticancer and antitumor applications has also been a focus. A study synthesized a series of derivatives and evaluated them for their in vitro antitumor activity, with some compounds showing significant results (Farag & Fahim, 2019).

Antiviral Applications

Compounds derived from 5,7-dimethylimidazo[1,2-a]pyrimidine were evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), further expanding their potential therapeutic applications (Shamroukh et al., 2007).

Antibacterial Properties

Novel pyrimidine derivatives, including those based on the imidazo[1,2-a]pyrimidine structure, have been synthesized and evaluated for their antibacterial activity, showing promise in this area as well (Asadian et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as imidazopyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It’s worth noting that related compounds, such as imidazopyridine analogues, have been shown to exhibit significant anti-tuberculosis activity .

Biochemical Pathways

Related compounds have been shown to impact the pathways associated with tuberculosis .

Pharmacokinetics

Similar compounds have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Related compounds have been shown to reduce bacterial load significantly in models of tuberculosis .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage and the presence of drug-resistant strains .

properties

IUPAC Name |

5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVGAYMACPIYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=C(N12)C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)

![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)

![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408047.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)